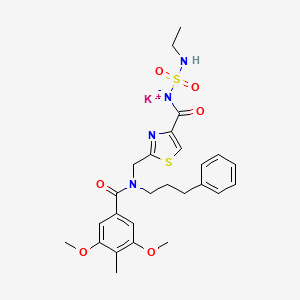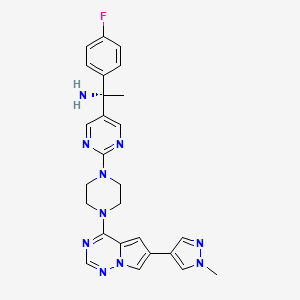
アバプリチニブ
概要
説明
Avapritinib, sold under the brand name Ayvakit, is a selective tyrosine kinase inhibitor. It is primarily used for the treatment of advanced systemic mastocytosis and gastrointestinal stromal tumors that harbor specific mutations in the platelet-derived growth factor receptor alpha gene . Avapritinib was approved by the United States Food and Drug Administration in January 2020 and by the European Medicines Agency in September 2020 .
科学的研究の応用
Avapritinib has a wide range of scientific research applications:
Chemistry: Avapritinib is used as a model compound in studies involving tyrosine kinase inhibitors and their interactions with various targets.
Biology: It is used to study the role of tyrosine kinases in cellular signaling pathways and their implications in diseases.
作用機序
アバプリチニブは、変異した受容体型チロシンキナーゼ、特にKITと血小板由来成長因子受容体αの活性を選択的に阻害することによって作用します . これらのタンパク質は、細胞の成長と増殖に関与しています。 これらの活性を阻害することにより、アバプリチニブは制御されていない細胞成長につながるシグナル伝達経路を破壊し、それによって治療効果を発揮します . これらのキナーゼの阻害は、腫瘍細胞の増殖の抑制につながり、癌細胞のアポトーシスを誘導します .
類似の化合物:
イマチニブ: 慢性骨髄性白血病および消化管間質腫瘍の治療に使用される別のチロシンキナーゼ阻害剤。
スニチニブ: 腎細胞癌およびイマチニブ耐性消化管間質腫瘍の治療に使用されます。
レゴラフェニブ: 転移性大腸癌および消化管間質腫瘍の治療に使用されます.
比較: アバプリチニブは、特にD842V変異におけるKITおよび血小板由来成長因子受容体α変異に対する高い選択性でユニークです . この選択性は、他のチロシンキナーゼ阻害剤と比較して、これらの標的のより効果的な阻害をもたらします。 さらに、アバプリチニブは、特定の変異を持つ患者において、優れた臨床的有効性を示し、生存率の向上につながっています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Avapritinib is a selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) . It interacts with these enzymes by binding to their active kinase conformation, leading to inhibition of kinase activation . This interaction is ATP-competitive, targeting the ATP-binding site of their kinase and inhibiting tumor signaling .
Cellular Effects
Avapritinib has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the action of cell transporters, resensitizing them to other chemotherapies . It also negatively affects the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers .
Molecular Mechanism
Avapritinib exerts its effects at the molecular level through its selective inhibition of KIT and PDGFRA . By binding to the active kinase conformation of these enzymes, it inhibits kinase activation, which in turn inhibits tumor signaling . This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters .
Temporal Effects in Laboratory Settings
In laboratory settings, avapritinib has shown to have long-term effects on cellular function. In studies, it has demonstrated a reduction in tumor volume, significant inhibition of proliferation, and reduced KIT signaling over time .
Dosage Effects in Animal Models
In animal models, the effects of avapritinib vary with different dosages . It has shown significant antitumor activity in GIST patient-derived xenograft models carrying different KIT mutations, with differential sensitivity to standard tyrosine kinase inhibitors .
Metabolic Pathways
Avapritinib is involved in metabolic pathways, interacting with enzymes such as CYP3A4 and CYP2C9 . It is metabolized mainly by these enzymes, and a significant portion of an oral dose is recovered as unchanged drug .
Transport and Distribution
Avapritinib is transported and distributed within cells and tissues. It has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers . This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters .
Subcellular Localization
It is known that avapritinib binds to the active kinase conformation of the intracellular domain of KIT and PDGFRA , suggesting that it localizes to the areas of the cell where these enzymes are found.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Avapritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,1-f][1,2,4]triazin-4-yl intermediate, followed by coupling with a piperazine derivative and subsequent functional group modifications . The reaction conditions typically involve the use of organic solvents such as acetonitrile and ethyl acetate, and reagents like sodium bicarbonate for washing and extraction .
Industrial Production Methods: Industrial production of Avapritinib follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類: アバプリチニブは、次のようなさまざまな化学反応を起こします。
酸化: アバプリチニブは、特定の条件下で酸化されて、酸化された誘導体を生成します。
還元: 還元反応は、アバプリチニブに存在する官能基を修飾し、その活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、アバプリチニブのさまざまな酸化、還元、および置換誘導体があり、それぞれ生物学的活性が異なる可能性があります .
4. 科学研究への応用
アバプリチニブは、さまざまな科学研究に応用されています。
化学: アバプリチニブは、チロシンキナーゼ阻害剤とそのさまざまな標的との相互作用に関する研究におけるモデル化合物として使用されます。
生物学: これは、細胞シグナル伝達経路におけるチロシンキナーゼの役割とその疾患への影響を調べるために使用されます。
特性
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRIWUZIJHQKQ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027935 | |
| Record name | Avapritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel]. | |
| Record name | Avapritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1703793-34-3 | |
| Record name | Avapritinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avapritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avapritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVAPRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



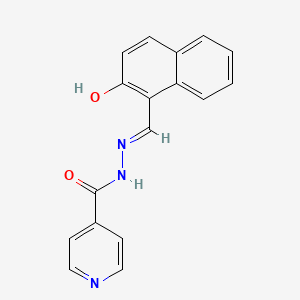
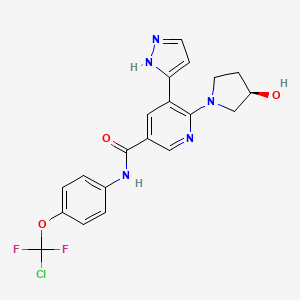


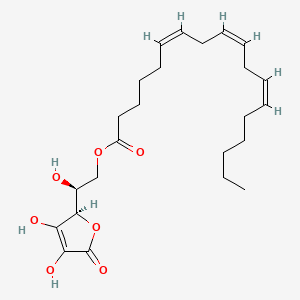


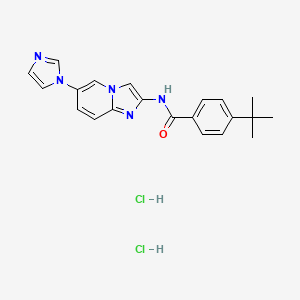
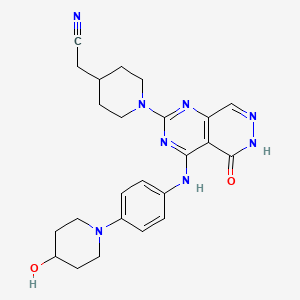

![4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide](/img/structure/B605633.png)

